8-Methoxy-d3 Psoralen
Overview
Description
8-Methoxy-d3 Psoralen is a deuterated derivative of methoxsalen, a naturally occurring furocoumarin compound.
Preparation Methods
The synthesis of 8-Methoxy-d3 Psoralen involves several steps. One common method includes the deuteration of methoxsalen using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the methoxy group of methoxsalen. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Methoxy-d3 Psoralen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
8-Methoxy-d3 Psoralen has several scientific research applications:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.
Biology: The compound is used in photobiology research to study the effects of ultraviolet (UV) radiation on biological systems.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of photochemistry.
Mechanism of Action
The mechanism of action of 8-Methoxy-d3 Psoralen involves its interaction with DNA. Upon activation by UV radiation, the compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis. This results in the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets include guanine and cytosine bases in DNA, which are preferentially bound by the activated compound .
Comparison with Similar Compounds
8-Methoxy-d3 Psoralen is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as methoxsalen and trioxsalen. The deuterium atoms provide enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research and therapeutic applications . Similar compounds include:
Biological Activity
8-Methoxy-d3 Psoralen (also known as 8-MOP) is a derivative of psoralen, a naturally occurring compound known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.
Overview of Psoralens
Psoralens are a class of linear furocoumarins that exhibit significant pharmacological properties, including photosensitizing effects. They are primarily used in PUVA therapy (Psoralen and Ultraviolet A) for treating skin disorders such as psoriasis and vitiligo. The mechanism of action involves the formation of covalent bonds with DNA upon activation by UV light, leading to DNA crosslinking and inhibition of cell proliferation .
Upon photoactivation, 8-MOP intercalates into DNA, specifically targeting thymine bases. This interaction results in the formation of various adducts through cycloaddition reactions, which can inhibit transcription and replication processes. The major products formed during these reactions include diastereomeric thymidine adducts, which account for a significant proportion of the covalently bound psoralen .
Biological Activities
The biological activities of 8-MOP extend beyond dermatological applications. The following table summarizes key activities and their implications:
Case Studies
Recent studies have highlighted the potential of 8-MOP in various therapeutic contexts:
- Breast Cancer Treatment : In vitro studies demonstrated that 8-MOP can induce apoptosis in breast cancer cell lines (MDA-MB-231, T47-D) through both dark and light-activated mechanisms. This suggests its utility as a chemotherapeutic agent .
- Psoriasis Management : Clinical applications of PUVA therapy utilizing 8-MOP have shown significant improvements in psoriasis severity scores among patients after consistent treatment sessions .
- Antimicrobial Research : Research indicates that 8-MOP exhibits antimicrobial properties against specific bacterial strains, providing insights into its potential use in treating infections .
Recent Research Findings
Recent investigations into psoralen derivatives have focused on enhancing their biological activity through structural modifications. For instance:
- A study synthesized novel psoralen derivatives with varying substituents at the C-5 position, revealing that these modifications significantly impacted their cytotoxicity against cancer cells .
- Another study explored the photochemical behavior of 8-MOP when bound to DNA, elucidating the kinetics and thermodynamics involved in its intercalation process .
Properties
CAS No. |
1246819-63-5 |
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Molecular Formula |
C12H8O4 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
9-(trideuterio(113C)methoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1+1D3 |
InChI Key |
QXKHYNVANLEOEG-KQORAOOSSA-N |
SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Canonical SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Synonyms |
9-(Methoxy-13CD3)-7H-furo[3,2-g][1]benzopyran-7-one; 6-Hydroxy-7-(methoxy-13CD3)-5-benzofuranacrylic Acid δ-Lactone; 8-MOP-13CD3; 8-MP-13CD3; 8-(Methoxy-13CD3)-6,7-furanocoumarin; 8-(Methoxy-13CD3)[furano-3’,2’:6,7-coumarin]; 8-(Methoxy-13CD3)psora |
Origin of Product |
United States |
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